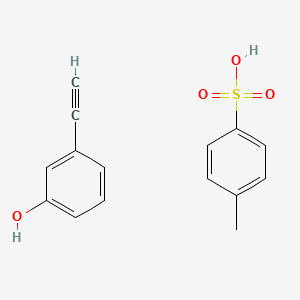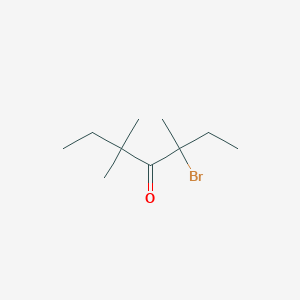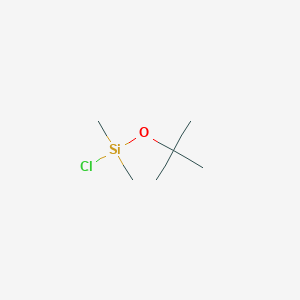![molecular formula C10H18ClNO B14622996 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride CAS No. 55936-04-4](/img/structure/B14622996.png)
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with amines under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinuclidone derivatives, while substitution reactions can introduce different functional groups into the bicyclic structure .
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate the activity of certain neurotransmitter receptors, making it of interest in neuropharmacology .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with similar structural features but different chemical properties.
8-Azabicyclo[3.2.1]octane: A compound used in the synthesis of tropane alkaloids, which have distinct biological activities.
Uniqueness
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride is unique due to its specific bicyclic structure and the presence of the nitrogen atom within the ring system. This structural feature imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
55936-04-4 |
|---|---|
Formule moléculaire |
C10H18ClNO |
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)7-4-5-10(3,11-9)6-8(7)12;/h7,11H,4-6H2,1-3H3;1H |
Clé InChI |
HHJPWYBEEFWBAW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(N1)(CC2=O)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


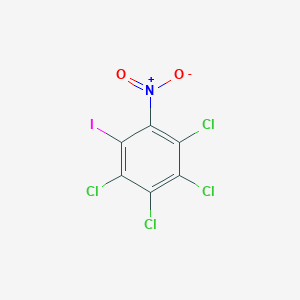

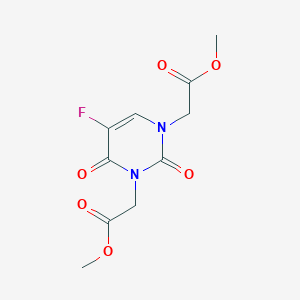
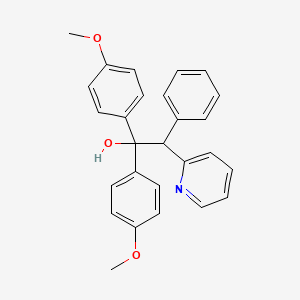
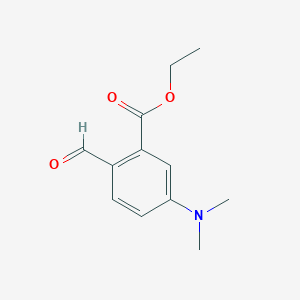
methanone](/img/structure/B14622956.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
